molecular formula C16H20NO5- B12338593 (3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

Cat. No.: B12338593
M. Wt: 306.33 g/mol
InChI Key: VECUECZTEIEWQB-NEPJUHHUSA-M
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Description

(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxyphenyl Group: This step often involves a substitution reaction where a hydroxyphenyl group is introduced to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester group can be hydrolyzed to release the active carboxylate, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Lacks the tert-butyl ester group.

    (3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the tert-butyl ester group in (3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate makes it more lipophilic, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. The hydroxyphenyl group also provides unique reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C16H20NO5-

Molecular Weight

306.33 g/mol

IUPAC Name

(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18/h4-7,11-12,18H,8-9H2,1-3H3,(H,19,20)/p-1/t11-,12+/m1/s1

InChI Key

VECUECZTEIEWQB-NEPJUHHUSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC=C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC=C2O

Origin of Product

United States

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